molecular formula C6H9ClN2OS B2939001 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride CAS No. 2243515-22-0

2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride

Cat. No.: B2939001
CAS No.: 2243515-22-0
M. Wt: 192.66
InChI Key: BTCVHKDSULDLEE-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ammonia or an amine source under specific conditions. One common method involves the use of thiourea and chloroacetone in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, controlled temperatures, and pressures to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiazole ring with the ethanone group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-4-8-5(3-10-4)6(9)2-7;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCVHKDSULDLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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